(2Z,5Z)-5-benzylidene-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various aromatic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiosemicarbazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity.
Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of various bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes critical for bacterial growth, leading to its antimicrobial effects. In cancer cells, it can induce apoptosis by disrupting cellular pathways and inhibiting key proteins involved in cell proliferation.
Comparison with Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substitution patterns and biological activities.
Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazolidinone ring, leading to different properties.
Uniqueness: The unique substitution pattern of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE gives it distinct biological activities compared to other thiazolidinones and related compounds. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart as a promising candidate for further research and development.
Properties
Molecular Formula |
C24H20N2OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2OS/c1-17-10-9-11-18(2)22(17)25-24-26(20-14-7-4-8-15-20)23(27)21(28-24)16-19-12-5-3-6-13-19/h3-16H,1-2H3/b21-16-,25-24? |
InChI Key |
KVCCLPDRFQQAJJ-SNSRFIGSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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